molecular formula C12H13NO B1459282 1-Propyl-1H-indole-5-carbaldehyde CAS No. 1072493-14-1

1-Propyl-1H-indole-5-carbaldehyde

Cat. No.: B1459282
CAS No.: 1072493-14-1
M. Wt: 187.24 g/mol
InChI Key: WAQHRKPFFXQKHJ-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-5-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, has a propyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carboxaldehyde, 1-propyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-5-carboxaldehyde, 1-propyl-, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The compound’s ability to interact with multiple targets makes it a valuable molecule for drug development and therapeutic applications.

Cellular Effects

1H-Indole-5-carboxaldehyde, 1-propyl- influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, these compounds can influence the expression of genes involved in inflammation, apoptosis, and cell proliferation. The impact of 1H-Indole-5-carboxaldehyde, 1-propyl- on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-5-carboxaldehyde, 1-propyl- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-5-carboxaldehyde, 1-propyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 1H-Indole-5-carboxaldehyde, 1-propyl- can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 1H-Indole-5-carboxaldehyde, 1-propyl- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s biological activity changes significantly with small variations in dosage. Understanding these dosage effects is essential for determining the safe and effective use of 1H-Indole-5-carboxaldehyde, 1-propyl- in therapeutic applications.

Metabolic Pathways

1H-Indole-5-carboxaldehyde, 1-propyl- is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 and sulfotransferases, leading to the formation of various metabolites . These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity. Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can influence metabolic flux and alter the levels of key metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1H-Indole-5-carboxaldehyde, 1-propyl- within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can accumulate in certain tissues, leading to localized effects. The distribution of the compound within the body can influence its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in clinical settings.

Subcellular Localization

1H-Indole-5-carboxaldehyde, 1-propyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Propyl-1H-indole-5-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group at the 5-position of the indole ring. The reaction involves the use of reagents such as phosphorus oxychloride and dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Propyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1H-Indole-5-carboxylic acid, while reduction yields 1H-Indole-5-methanol.

Comparison with Similar Compounds

1-Propyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-propylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHRKPFFXQKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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